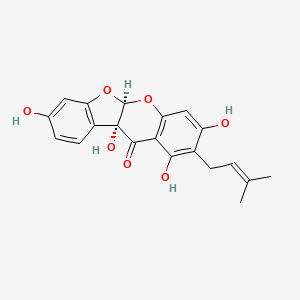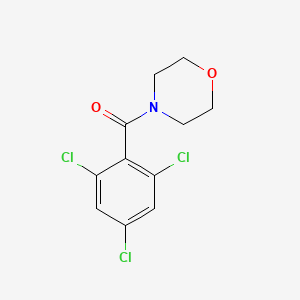
Morpholino(2,4,6-trichlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(2,4,6-trichlorophenyl)methanone typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Morpholino(2,4,6-trichlorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trichlorophenyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can produce a corresponding carboxylic acid .
科学研究应用
Morpholino(2,4,6-trichlorophenyl)methanone has a wide range of scientific research applications:
作用机制
The mechanism of action of Morpholino(2,4,6-trichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
相似化合物的比较
Similar Compounds
Morpholino(4-bromophenyl)methanone: Similar in structure but with a bromine atom instead of chlorine.
Morpholino(2-fluorophenyl)methanone: Contains a fluorine atom, leading to different chemical properties.
Uniqueness
Morpholino(2,4,6-trichlorophenyl)methanone is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly affects its reactivity and biological activity compared to its analogs .
属性
分子式 |
C11H10Cl3NO2 |
|---|---|
分子量 |
294.6 g/mol |
IUPAC 名称 |
morpholin-4-yl-(2,4,6-trichlorophenyl)methanone |
InChI |
InChI=1S/C11H10Cl3NO2/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 |
InChI 键 |
CYKIWNGOPIFTRW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


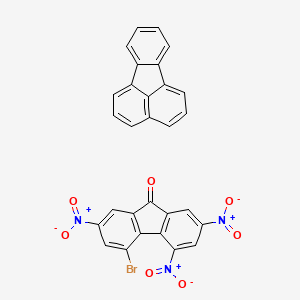
![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)

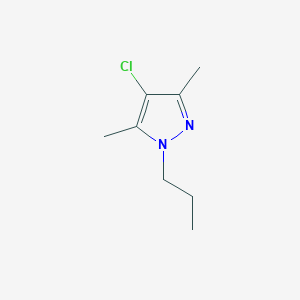
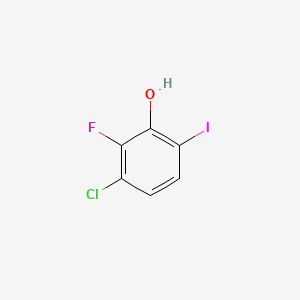
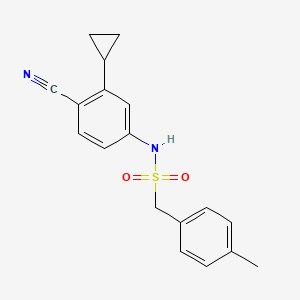
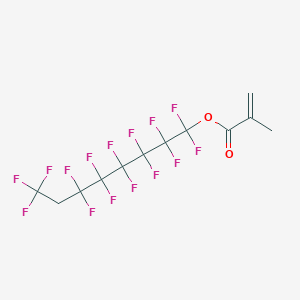
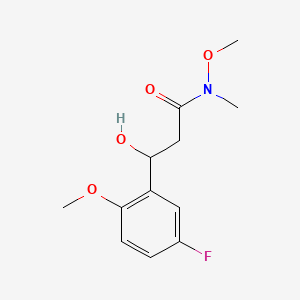
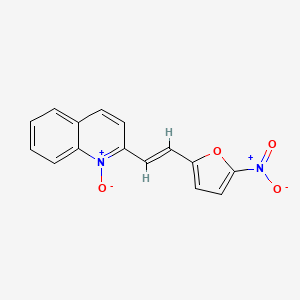
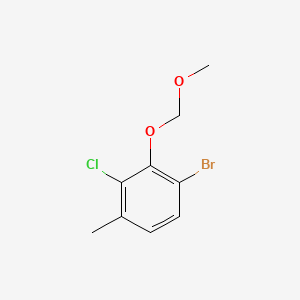
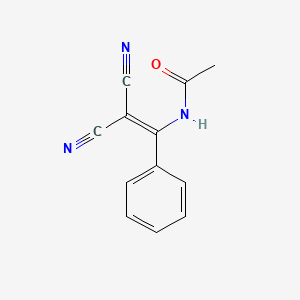

![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
